264W94

Número de catálogo:

B1244617

Número CAS:

178259-25-1

Peso molecular:

417.6 g/mol

Clave InChI:

CKFWDLFFXXVSBJ-DHIUTWEWSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model

Propiedades

Número CAS |

178259-25-1 |

|---|---|

Fórmula molecular |

C23H31NO4S |

Peso molecular |

417.6 g/mol |

Nombre IUPAC |

(3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide |

InChI |

InChI=1S/C23H31NO4S/c1-5-7-13-23(6-2)16-29(25,26)21-15-20(28-4)19(27-3)14-18(21)22(24-23)17-11-9-8-10-12-17/h8-12,14-15,22,24H,5-7,13,16H2,1-4H3/t22-,23-/m1/s1 |

Clave InChI |

CKFWDLFFXXVSBJ-DHIUTWEWSA-N |

SMILES isomérico |

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OC)CC |

SMILES canónico |

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC |

Sinónimos |

(3R,5R)-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide 264W 94 264W94 |

Origen del producto |

United States |

Foundational & Exploratory

264W94: A Potent Inhibitor of the Ileal Bile Acid Transporter (IBAT)

An In-depth Technical Guide on its Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of 264W94, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IBAT inhibition.

Introduction to IBAT and its Role in Enterohepatic Circulation

The enterohepatic circulation is a critical physiological process for the conservation of bile acids, which are synthesized from cholesterol in the liver and play a vital role in the digestion and absorption of fats and fat-soluble vitamins.[1][2][3][4] After aiding in digestion, the vast majority (approximately 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.[1] This efficient recycling is primarily mediated by the Ileal Bile Acid Transporter (IBAT), a key protein expressed on the apical membrane of enterocytes in the distal ileum.

Pharmacological inhibition of IBAT presents a promising therapeutic strategy for various conditions. By blocking the reabsorption of bile acids, IBAT inhibitors increase the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol. This can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels. Furthermore, the increased concentration of bile acids in the colon can have additional physiological effects.

This compound: A Profile of a Specific IBAT Inhibitor

This compound was specifically designed as a potent inhibitor of the Ileal Bile Acid Transporter. Its chemical structure is a key determinant of its high affinity and inhibitory activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against IBAT

| Parameter | Species/System | Substrate | Value |

| IC₅₀ | Rat brush border membrane vesicles | [³H]Taurocholic Acid (10 µM) | 0.24 µM |

| IC₅₀ | Monkey brush border membrane vesicles | [³H]Taurocholic Acid (10 µM) | 0.41 µM |

| Kᵢ | Chinese Hamster Ovary (CHO) cells expressing human IBAT | Taurocholic Acid | 0.2 µM |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Model | Dosage | Effect |

| ED₃₀ | Rats and Mice | Decreased absorption of (75)Se-homocholic acid taurine ((75)SeHCAT) | 0.02 mg/kg bid | 30% reduction in absorption |

| Peak Inhibition | Rats | (75)SeHCAT absorption in the distal small intestine | 0.1 mg/kg (single dose) | 97% inhibition at 4 hours |

| LDL+VLDL Reduction | Diet-induced hypercholesterolemic rats | - | 0.03-1.0 mg/kg bid | Up to 61% reduction |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the Ileal Bile Acid Transporter. By binding to IBAT, this compound blocks the sodium-dependent uptake of bile acids, such as taurocholic acid, from the intestinal lumen into the enterocytes. This interruption of the enterohepatic circulation of bile acids initiates a cascade of downstream physiological effects.

Signaling Pathway of IBAT Inhibition by this compound

The inhibition of IBAT by this compound triggers a compensatory response in the liver, primarily involving the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.

References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 264W94: An Ileal Bile Acid Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of 264W94, a potent and competitive inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Chemical Structure and Properties

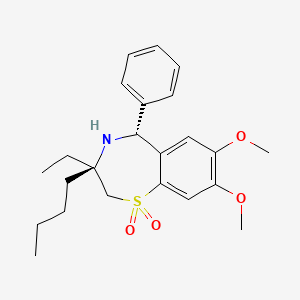

This compound is a benzothiazepine derivative with the following systematic IUPAC name: (-)-(3R, 5R)-trans-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide.[1] Its empirical formula is C23H31NO4S, and it has a molecular weight of 417.569 g/mol .[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and competitive inhibition of the ileal bile acid transporter (IBAT). IBAT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking this transporter, this compound disrupts the recycling of bile acids, leading to their increased excretion in the feces.

This interruption of the enterohepatic circulation of bile acids triggers a compensatory response in the liver. The reduced return of bile acids to the liver upregulates the expression and activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[2] This increased synthesis of new bile acids from cholesterol leads to a depletion of the hepatic cholesterol pool. To replenish this, hepatocytes increase the expression of low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from the bloodstream, ultimately lowering plasma LDL cholesterol levels.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibition of Ileal Bile Acid Transporter (IBAT)

| Parameter | Species/System | Substrate | Value | Reference |

| IC50 | Rat Brush Border Membrane Vesicles | [3H]Taurocholic Acid | 0.24 µM | [2] |

| IC50 | Monkey Brush Border Membrane Vesicles | [3H]Taurocholic Acid | 0.41 µM | |

| Ki | CHO cells expressing human IBAT | Taurocholic Acid | 0.2 µM |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Inhibition of Bile Acid Absorption | Rats and Mice | 0.02 mg/kg (oral, bid) | ED30 for decreased absorption of 75SeHCAT | |

| Peak Inhibition of Bile Acid Absorption | Rats | 0.1 mg/kg (single oral dose) | 97% inhibition in the distal small intestine at 4 hours | |

| CYP7A1 Induction | Rats | - | 4-fold induction of hepatic activity | |

| LDL + VLDL Cholesterol Reduction | Diet-induced hypercholesterolemic rats | 0.03-1.0 mg/kg (bid) | Up to 61% reduction |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound.

Caption: In Vitro IBAT Inhibition Assay Workflow.

Experimental Protocols

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound on the sodium-dependent uptake of taurocholic acid in rat intestinal brush border membrane vesicles.

Materials:

-

Rat small intestine

-

Buffer A: 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1

-

Buffer B: 150 mM mannitol, 2.5 mM EGTA, 6 mM Tris-HCl, pH 7.1

-

Buffer C: 100 mM mannitol, 100 mM KCl, 1 mM MgSO4, 50 mM HEPES-Tris, pH 7.5

-

[3H]Taurocholic acid

-

This compound solutions of varying concentrations

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Brush Border Membrane Vesicles (BBMVs):

-

Excise the small intestine from euthanized rats and flush with ice-cold saline.

-

Scrape the mucosa and homogenize in Buffer A.

-

Perform differential centrifugation to enrich for brush border membranes. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed spin to pellet the crude membrane fraction.

-

Resuspend the pellet in Buffer B and add MgCl2 to a final concentration of 10 mM to precipitate basolateral membranes.

-

Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the BBMVs.

-

Pellet the BBMVs by ultracentrifugation and resuspend in Buffer C.

-

Determine the protein concentration of the vesicle suspension.

-

-

Taurocholate Uptake Assay:

-

Pre-incubate the BBMVs (typically 50-100 µg of protein) at 37°C.

-

Prepare incubation solutions containing Buffer C, [3H]Taurocholic acid (e.g., 10 µM), and varying concentrations of this compound or vehicle control. The incubation buffer should contain an inwardly directed Na+ gradient (e.g., 100 mM NaCl) to drive uptake.

-

Initiate the uptake by adding the BBMV suspension to the incubation solution.

-

After a short incubation period (e.g., 15-60 seconds, determined from time-course experiments to be in the linear range of uptake), terminate the reaction by adding a large volume of ice-cold stop buffer (e.g., Buffer C without NaCl).

-

Rapidly filter the mixture through a 0.45 µm filter to separate the vesicles from the incubation medium.

-

Wash the filter with ice-cold stop buffer to remove non-transported radioactivity.

-

Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay

This protocol describes a common method for measuring CYP7A1 activity in liver microsomes by quantifying the formation of its product, 7α-hydroxycholesterol.

Materials:

-

Liver tissue

-

Homogenization buffer: e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.15 M KCl, 1 mM EDTA, and 1 mM DTT.

-

Microsome resuspension buffer: e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Cholesterol substrate (solubilized with a detergent like β-cyclodextrin)

-

7α-hydroxycholesterol standard

-

Organic solvents for extraction (e.g., hexane, ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Preparation of Liver Microsomes:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris, nuclei, and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet by resuspending in homogenization buffer and repeating the ultracentrifugation step.

-

Resuspend the final microsomal pellet in resuspension buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a reaction tube, combine liver microsomes (e.g., 0.5 mg/mL protein), the NADPH regenerating system, and buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the cholesterol substrate.

-

Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) and an internal standard.

-

Vortex to extract the sterols and centrifuge to separate the organic and aqueous phases.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Quantification of 7α-hydroxycholesterol:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of 7α-hydroxycholesterol formed.

-

Create a standard curve using known concentrations of 7α-hydroxycholesterol to determine the concentration in the samples.

-

Calculate the CYP7A1 activity, typically expressed as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

-

In Vivo Measurement of Bile Acid Absorption using 75Se-homocholic acid taurine (75SeHCAT)

This protocol provides a general outline for assessing the in vivo effect of this compound on bile acid absorption in rats using the radiolabeled bile acid analog, 75SeHCAT.

Materials:

-

Male Wistar rats

-

This compound formulated for oral administration

-

75Se-homocholic acid taurine (75SeHCAT) capsules

-

Gamma counter or whole-body counter

-

Metabolic cages for feces collection

Procedure:

-

Animal Dosing and Administration of 75SeHCAT:

-

Acclimatize rats to individual housing in metabolic cages.

-

Administer this compound or vehicle control orally to the rats at the desired dose(s) and frequency.

-

At a specified time relative to the this compound administration, administer a single oral dose of 75SeHCAT.

-

-

Measurement of 75SeHCAT Retention/Excretion:

-

Whole-Body Counting: At various time points after 75SeHCAT administration (e.g., 0, 24, 48, 72 hours), measure the whole-body radioactivity of each rat using a gamma counter. The initial measurement at time 0 is considered 100% retention.

-

Fecal Excretion: Alternatively, collect feces from the metabolic cages over a defined period (e.g., 72 hours). Homogenize the collected feces and measure the total radioactivity excreted.

-

-

Data Analysis:

-

Whole-Body Retention: Calculate the percentage of the initial 75SeHCAT dose retained at each time point. A lower retention in the this compound-treated group compared to the control group indicates inhibition of bile acid absorption.

-

Fecal Excretion: Calculate the percentage of the administered 75SeHCAT dose excreted in the feces. A higher excretion in the this compound-treated group compared to the control group indicates inhibition of bile acid absorption.

-

The ED30 (the dose required to produce 30% of the maximal effect) can be determined by testing a range of this compound doses.

-

Conclusion

This compound is a potent and specific inhibitor of the ileal bile acid transporter with a well-defined mechanism of action that leads to a significant reduction in LDL cholesterol. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the fields of dyslipidemia, cardiovascular disease, and bile acid metabolism. Further investigation into the long-term efficacy and safety of this compound and other IBAT inhibitors is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of 264W94, a Potent Inhibitor of the Ileal Bile Acid Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 264W94, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This compound has demonstrated significant potential in preclinical studies for the treatment of hypercholesterolemia and other metabolic disorders. This document details its mechanism of action, key in vitro and in vivo data, a summary of its synthesis pathway, and detailed experimental protocols for its evaluation.

Introduction

The enterohepatic circulation of bile acids is a critical physiological process for the absorption of dietary fats and the regulation of cholesterol homeostasis. The Ileal Bile Acid Transporter (IBAT), a sodium-dependent transporter located in the terminal ileum, is responsible for the reabsorption of approximately 95% of bile acids. Inhibition of IBAT presents a promising therapeutic strategy for lowering circulating cholesterol levels. By blocking bile acid reabsorption, IBAT inhibitors increase the fecal excretion of bile acids, which in turn stimulates the hepatic conversion of cholesterol into new bile acids, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This increased demand for cholesterol leads to a reduction in plasma LDL-cholesterol levels.

This compound, with the chemical name (-)-(3R,5R)-trans-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide, was discovered as a potent and selective inhibitor of IBAT. This guide will delve into the scientific data and methodologies related to this promising compound.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of IBAT through dedicated screening and medicinal chemistry efforts. Its primary mechanism of action is the competitive inhibition of the sodium-dependent uptake of bile acids in the terminal ileum. This interruption of the enterohepatic circulation of bile acids leads to a cascade of downstream effects, ultimately resulting in a significant reduction in plasma cholesterol.

Signaling Pathway of this compound Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Research Applications of 264W94

Abstract

This compound is a potent, orally active, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This interruption triggers a cascade of physiological responses, making this compound a valuable tool for investigating lipid and glucose metabolism. This technical guide provides a comprehensive overview of the primary research applications of this compound, its mechanism of action, detailed experimental protocols derived from published studies, and key quantitative data.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the portal circulation, a process known as enterohepatic circulation.[1] this compound was developed as a potent inhibitor of IBAT, and its primary research application lies in its ability to modulate this pathway.[2] By inhibiting IBAT, this compound increases the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[2][3] This mechanism forms the basis of its cholesterol-lowering effects. Furthermore, the increased concentration of bile acids in the colon has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, highlighting the potential of this compound in diabetes research.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of the ileal bile acid transporter. This leads to a series of downstream effects that impact both cholesterol and glucose metabolism.

Impact on Cholesterol Metabolism

Inhibition of IBAT by this compound reduces the return of bile acids to the liver. This decrease in hepatic bile acid concentration relieves the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The resulting upregulation of CYP7A1 activity leads to an increased conversion of hepatic cholesterol into bile acids. To meet the increased demand for cholesterol, hepatocytes upregulate the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the circulation.

Impact on Glucose Metabolism

The increased flow of bile acids into the colon due to IBAT inhibition leads to the activation of Takeda G-protein-coupled receptor 5 (TGR5) on enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to improved glycemic control.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | System | Value | Reference |

| IC50 | Rat | Brush Border Membrane Vesicles | 0.24 µM | |

| IC50 | Monkey | Brush Border Membrane Vesicles | 0.41 µM | |

| Ki | Human | CHO Cells Expressing IBAT | 0.2 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Dose | Effect | Reference |

| ED30 (TC analog absorption) | Rats and Mice | 0.02 mg/kg bid | Decreased absorption | |

| LDL+VLDL Cholesterol Reduction | Hypercholesterolemic Rats | 0.03-1.0 mg/kg bid | Up to 61% reduction | |

| Fecal Bile Acid Concentration | Zucker Diabetic Fatty (ZDF) Rats | ED50 of 0.15 mg/kg | Up to 6.5-fold increase | |

| Plasma Total GLP-1 | Zucker Diabetic Fatty (ZDF) Rats | 1 and 10 mg/kg | Up to 50% increase |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This protocol is designed to determine the in vitro potency of this compound in inhibiting the sodium-dependent uptake of a labeled bile acid into BBMVs isolated from the rat or monkey ileum.

Methodology:

-

Isolation of BBMVs: Isolate BBMVs from the distal ileum of rats or monkeys using a magnesium precipitation method.

-

Vesicle Characterization: Characterize the purity of the BBMV preparation by measuring the enrichment of marker enzymes such as alkaline phosphatase.

-

Uptake Assay:

-

Pre-incubate the BBMVs with varying concentrations of this compound or vehicle control.

-

Initiate the uptake of radiolabeled taurocholic acid (e.g., [³H]taurocholic acid) by adding it to the vesicle suspension in the presence of a sodium gradient.

-

Incubate for a specified time (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by adding an ice-cold stop buffer.

-

Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold stop buffer to remove non-specifically bound radiolabel.

-

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of sodium-dependent taurocholic acid uptake for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Bile Acid Absorption

This protocol describes an in vivo method to assess the effect of this compound on the absorption of a bile acid analog in rats or mice.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer this compound or vehicle control orally to the animals.

-

Tracer Administration: After a specified time following drug administration, orally administer a radiolabeled bile acid analog, such as 23,25-(75)Se-homocholic acid taurine (75SeHCAT).

-

Fecal Collection: House the animals in metabolic cages and collect feces for a defined period (e.g., 24-48 hours).

-

Quantification: Measure the amount of radioactivity in the collected feces using a gamma counter.

-

Data Analysis: Calculate the percentage of the administered radioactive dose excreted in the feces. An increase in fecal excretion in the this compound-treated group compared to the vehicle group indicates inhibition of bile acid absorption. Calculate the ED30 or ED50 value based on a dose-response curve.

Evaluation of Cholesterol-Lowering Effects in Hypercholesterolemic Rats

This protocol outlines a study to evaluate the efficacy of this compound in a diet-induced hypercholesterolemic rat model.

Methodology:

-

Induction of Hypercholesterolemia: Feed rats a high-cholesterol, high-fat diet for a specified period to induce hypercholesterolemia.

-

Treatment Groups: Divide the hypercholesterolemic rats into groups and treat them orally with different doses of this compound or vehicle control for a defined duration (e.g., 7-14 days).

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

-

Lipid Profile Analysis: Analyze the serum samples for total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol using standard enzymatic assays.

-

Data Analysis: Compare the changes in lipid profiles between the this compound-treated groups and the vehicle control group to determine the dose-dependent cholesterol-lowering effects.

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in cholesterol metabolism.

Experimental Workflow

Caption: Workflow for in vitro IBAT inhibition assay.

Logical Relationships

Caption: Logical flow of this compound's effects on metabolism.

Conclusion

This compound is a valuable pharmacological tool for the investigation of bile acid metabolism and its impact on lipid and glucose homeostasis. Its potent and selective inhibition of the ileal bile acid transporter provides a clear mechanism for reducing plasma cholesterol and improving glycemic control in preclinical models. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to utilize this compound in their studies and further explore the therapeutic potential of IBAT inhibition.

References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

264W94: A Technical Guide to a Potent Apical Sodium-Dependent Bile Acid Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 264W94, a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By disrupting the enterohepatic circulation of bile acids, this compound has demonstrated significant potential in modulating lipid and glucose metabolism. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for the evaluation of this compound, serving as a resource for researchers in the fields of metabolic disease, gastroenterology, and drug development.

Introduction

The apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene, is a key protein responsible for the reabsorption of over 95% of bile acids in the terminal ileum. This efficient process, known as enterohepatic circulation, is crucial for maintaining the bile acid pool and regulating cholesterol homeostasis. Inhibition of ASBT presents a promising therapeutic strategy for various metabolic disorders. By blocking bile acid reabsorption, ASBT inhibitors increase the excretion of bile acids in the feces. This leads to an upregulation of hepatic bile acid synthesis from cholesterol, primarily through the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. The subsequent depletion of the hepatic cholesterol pool results in an increased expression of LDL receptors and enhanced clearance of LDL cholesterol from the circulation.

Furthermore, the increased delivery of bile acids to the colon stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a mechanism that has been shown to improve glucose homeostasis. This compound is a potent, non-systemic inhibitor of ASBT that has been investigated for its cholesterol-lowering and anti-diabetic properties.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor of ASBT in the terminal ileum.[3] By binding to the transporter, it blocks the uptake of conjugated bile acids from the intestinal lumen into the enterocytes. This interruption of the enterohepatic circulation triggers a cascade of physiological responses aimed at restoring bile acid homeostasis, which are harnessed for therapeutic benefit.

Lipid Metabolism

The primary effect of this compound on lipid metabolism is the reduction of serum cholesterol. The increased fecal excretion of bile acids necessitates their de novo synthesis in the liver, a process that consumes cholesterol. This leads to a compensatory upregulation of hepatic LDL receptors, resulting in increased clearance of LDL and VLDL cholesterol from the bloodstream.[4]

Glucose Homeostasis

The inhibition of ASBT by this compound leads to an increased concentration of bile acids in the colon. These bile acids act as signaling molecules, activating the G-protein coupled receptor TGR5 on the surface of enteroendocrine L-cells. This activation stimulates the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, collectively contributing to improved glycemic control.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/System | Substrate | Value | Reference |

| IC₅₀ | Rat Brush Border Membrane Vesicles | [³H]Taurocholic Acid (10 µM) | 0.24 µM | |

| IC₅₀ | Monkey Brush Border Membrane Vesicles | [³H]Taurocholic Acid (10 µM) | 0.41 µM | |

| Kᵢ | CHO Cells expressing human ASBT | Taurocholic Acid | 0.2 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Parameter | Dosage | Effect | Reference |

| Rats and Mice | (⁷⁵Se)HCAT Fecal Excretion (ED₃₀) | 0.02 mg/kg (bid) | Increased fecal excretion | |

| Rats | Inhibition of (⁷⁵Se)HCAT absorption in distal ileum | 0.1 mg/kg (single dose) | 97% inhibition at 4 hours | |

| Diet-induced hypercholesterolemic rats | Serum LDL+VLDL Cholesterol | 0.03-1.0 mg/kg (bid) | Up to 61% reduction | |

| Rats | Hepatic CYP7A1 Activity | - | 4-fold induction | |

| Zucker Diabetic Fatty (ZDF) Rats | Fecal Bile Acid Concentration | - | Up to 6.5-fold increase | |

| Zucker Diabetic Fatty (ZDF) Rats | Plasma Bile Acid Concentration | - | Dose-dependent decrease | |

| Zucker Diabetic Fatty (ZDF) Rats | Non-fasting Plasma Total GLP-1 | 1 and 10 mg/kg | Up to 50% increase | |

| Zucker Diabetic Fatty (ZDF) Rats | Plasma Total GLP-1 (Oral Glucose Tolerance Test) | - | Up to 2-fold increase | |

| Zucker Diabetic Fatty (ZDF) Rats | Plasma Insulin (Oral Glucose Tolerance Test) | - | Up to 3-fold increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro ASBT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ASBT-mediated bile acid uptake.

Protocol:

-

Preparation of BBMVs:

-

Isolate the small intestines from rats or monkeys.

-

Scrape the mucosa from the terminal ileum.

-

Homogenize the mucosal scrapings in a buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1).

-

Perform differential centrifugation with MgCl₂ precipitation to enrich for brush border membranes.

-

Resuspend the final BBMV pellet in a suitable buffer (e.g., 100 mM NaCl, 100 mM mannitol, 20 mM HEPES/Tris, pH 7.4) and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate BBMVs with varying concentrations of this compound or vehicle control.

-

Initiate the uptake reaction by adding a solution containing a radiolabeled bile acid substrate (e.g., 10 µM [³H]taurocholic acid) and a sodium salt to create an inwardly directed Na⁺ gradient.

-

Incubate for a short period (e.g., 1 minute) at 37°C.

-

Stop the reaction by adding ice-cold stop buffer (e.g., 150 mM KCl, 20 mM HEPES/Tris, pH 7.4).

-

Rapidly filter the mixture through a 0.45 µm filter to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold stop buffer.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of sodium-dependent bile acid uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Situ Single-Pass Ileal Perfusion in Rats

Objective: To assess the effect of this compound on bile acid absorption in a live animal model.

Protocol:

-

Animal Preparation:

-

Anesthetize a male rat (e.g., Sprague-Dawley).

-

Perform a midline laparotomy to expose the small intestine.

-

Isolate a segment of the terminal ileum (e.g., 10-20 cm).

-

Insert cannulas at the proximal and distal ends of the isolated segment and secure them with ligatures.

-

Gently flush the segment with warm saline to remove intestinal contents.

-

-

Perfusion:

-

Perfuse the ileal segment with a warmed (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., [¹⁴C]polyethylene glycol 4000) and a bile acid substrate (e.g., 3 mM taurocholic acid).

-

After an equilibration period, add this compound (e.g., 1-10 µM) to the perfusion buffer.

-

Collect the perfusate from the distal cannula at timed intervals.

-

-

Sample Analysis:

-

Measure the volume of the collected perfusate.

-

Determine the concentrations of the bile acid and the non-absorbable marker in the perfusate samples (e.g., using HPLC and liquid scintillation counting, respectively).

-

-

Data Analysis:

-

Calculate the net water flux and the bile acid absorption rate, corrected for water movement using the non-absorbable marker.

-

Compare the bile acid absorption rates in the presence and absence of this compound to determine the extent of inhibition.

-

Measurement of Hepatic CYP7A1 Activity

Objective: To quantify the effect of this compound treatment on the rate-limiting enzyme in bile acid synthesis.

Protocol:

-

Sample Preparation:

-

Following treatment of rats with this compound or vehicle, euthanize the animals and harvest the livers.

-

Prepare liver microsomes by homogenizing the liver tissue in a suitable buffer and performing differential centrifugation.

-

Determine the protein concentration of the microsomal fraction.

-

-

Enzyme Assay:

-

Incubate the liver microsomes with a reaction mixture containing cholesterol, NADPH, and other necessary cofactors in a suitable buffer.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a solvent (e.g., ethanol or acetonitrile).

-

-

Quantification of 7α-hydroxycholesterol:

-

Extract the sterols from the reaction mixture.

-

Quantify the product, 7α-hydroxycholesterol, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the CYP7A1 activity as the rate of 7α-hydroxycholesterol formation per milligram of microsomal protein per unit of time.

-

Compare the activity in samples from this compound-treated animals to that of the control group.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of this compound action on ASBT in the ileal enterocyte.

Caption: Signaling pathway of this compound's effect on cholesterol metabolism.

Caption: Signaling pathway of this compound's effect on glucose homeostasis.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent inhibitor of the apical sodium-dependent bile acid transporter with significant effects on both lipid and glucose metabolism. Its mechanism of action, centered on the disruption of enterohepatic bile acid circulation, leads to reduced serum cholesterol and improved glycemic control through the induction of GLP-1 secretion. The data presented in this technical guide underscore the therapeutic potential of ASBT inhibition and provide a foundational resource for further research and development in this area. The detailed experimental protocols offer a practical guide for scientists seeking to evaluate similar compounds or further investigate the physiological consequences of ASBT modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs [pbmc.ibmc.msk.ru]

- 3. researchgate.net [researchgate.net]

- 4. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Apical Sodium-Dependent Bile Acid Transporter (Asbt) as a Novel Treatment for Diabetes. | Meso Scale Discovery [mesoscale.com]

The Role of 264W94 in CYP7A1 Enzyme Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

264W94 is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to a significant compensatory induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This mechanism of action makes this compound and other IBAT inhibitors a promising therapeutic strategy for lowering plasma cholesterol levels. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in CYP7A1 induction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to this compound and its Mechanism of Action

This compound was specifically designed to inhibit IBAT, a transporter protein crucial for the reabsorption of approximately 95% of bile acids from the intestine back to the liver.[1] By competitively inhibiting this transporter, this compound effectively increases the fecal excretion of bile acids.[2] This reduction in the return of bile acids to the liver is sensed as a depletion of the bile acid pool, triggering a homeostatic response to synthesize more bile acids from cholesterol. The key regulatory step in this synthesis is the enzymatic activity of CYP7A1. Consequently, the inhibition of IBAT by this compound leads to a robust induction of CYP7A1 expression and activity.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound against Ileal Bile Acid Transporter (IBAT) [2]

| Parameter | Species/System | Substrate | Value |

| IC50 | Rat Brush Border Membrane Vesicles | [3H]taurocholic acid (10 µM) | 0.24 µM |

| IC50 | Monkey Brush Border Membrane Vesicles | [3H]taurocholic acid (10 µM) | 0.41 µM |

| Ki | CHO cells expressing human IBAT | Taurocholic acid | 0.2 µM |

Table 2: In Vivo Efficacy of this compound [2]

| Parameter | Animal Model | Dosage | Effect |

| Inhibition of TC analog absorption (ED30) | Rats and Mice | 0.02 mg/kg bid (oral) | 30% reduction in absorption |

| Peak inhibition of TC analog absorption | Rats | 0.1 mg/kg (single oral dose) | 97% inhibition at 4 hours |

| CYP7A1 Activity Induction | Rats | Not specified | 4-fold increase |

| Reduction in LDL+VLDL Cholesterol | Diet-induced hypercholesterolemic rats | 0.03-1.0 mg/kg bid (oral) | Up to 61% dose-dependent reduction |

Signaling Pathway of CYP7A1 Induction by this compound

The induction of CYP7A1 by this compound is an indirect effect mediated by the interruption of the negative feedback loop governed by bile acids. The farnesoid X receptor (FXR) is a key nuclear receptor in this pathway.

-

Normal Physiology (Enterohepatic Circulation Intact): Bile acids returning to the liver activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene. Additionally, intestinal FXR activation by bile acids induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to suppress CYP7A1 transcription, often via the ERK1/2 signaling pathway.

-

With this compound (IBAT Inhibition): By blocking bile acid reabsorption, this compound reduces the amount of bile acids returning to the liver and activating intestinal FXR. This leads to decreased FXR activation in both the liver and the intestine. Consequently, SHP and FGF19 expression is reduced, leading to the de-repression of CYP7A1 transcription and a subsequent increase in its expression and activity. In contrast, the liver X receptor (LXR), when activated by oxysterols (cholesterol precursors), can stimulate CYP7A1 transcription. Under conditions of IBAT inhibition, the reduced feedback inhibition by the FXR pathway allows the LXR-mediated activation to have a more pronounced effect, further contributing to CYP7A1 induction.

Caption: Signaling pathway of CYP7A1 induction by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMV)

This assay measures the direct inhibitory effect of a compound on IBAT-mediated bile acid transport.

Protocol:

-

Preparation of BBMV:

-

Isolate the terminal ileum from the animal model (e.g., rat, monkey).

-

Homogenize the mucosal scrapings in a buffer solution (e.g., mannitol/HEPES buffer).

-

Enrich for brush border membranes by differential centrifugation and magnesium chloride precipitation.

-

Resuspend the final BBMV pellet in an appropriate buffer and determine the protein concentration.

-

-

Transport Assay:

-

Pre-incubate the BBMV suspension with varying concentrations of this compound or vehicle control.

-

Initiate the transport reaction by adding a solution containing a radiolabeled bile acid, such as [3H]taurocholic acid, and a sodium salt (to drive the sodium-dependent transport).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the vesicles from the incubation medium.

-

Wash the filters to remove non-transported radiolabel.

-

Quantify the amount of radiolabeled bile acid taken up by the vesicles using liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

CYP7A1 Enzymatic Activity Assay

This assay quantifies the rate of cholesterol conversion to 7α-hydroxycholesterol by CYP7A1 in liver microsomes.

Protocol:

-

Preparation of Liver Microsomes:

-

Homogenize liver tissue from treated and control animals in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like CYP7A1.

-

Resuspend the microsomal pellet and determine the protein concentration.

-

-

Enzymatic Reaction:

-

Incubate the liver microsomes with a saturating concentration of cholesterol (as the substrate).

-

Initiate the reaction by adding NADPH, a necessary cofactor for CYP450 enzymes.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

-

-

Quantification of 7α-hydroxycholesterol:

-

Extract the product, 7α-hydroxycholesterol, from the reaction mixture.

-

Quantify the amount of 7α-hydroxycholesterol produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the CYP7A1 activity as the rate of product formation per unit of microsomal protein per unit of time.

-

Quantification of CYP7A1 mRNA Expression by Real-Time RT-PCR

This method measures the relative levels of CYP7A1 gene expression in liver tissue.

Protocol:

-

RNA Extraction:

-

Isolate total RNA from liver tissue samples from animals treated with this compound or vehicle.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).

-

-

Real-Time Polymerase Chain Reaction (PCR):

-

Perform real-time PCR using the synthesized cDNA as a template.

-

Use primers specific for the CYP7A1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Employ a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to monitor the amplification of the PCR product in real-time.

-

Determine the cycle threshold (Ct) value for both CYP7A1 and the housekeeping gene in each sample.

-

Calculate the relative expression of CYP7A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control group.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a potential IBAT inhibitor and the logical relationship of its effects.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical relationship of this compound's effects.

Conclusion

This compound is a potent inhibitor of the ileal bile acid transporter that effectively induces CYP7A1 expression and activity by interrupting the enterohepatic circulation of bile acids. This leads to increased bile acid synthesis from cholesterol and a subsequent reduction in plasma LDL and VLDL cholesterol levels. The data presented in this guide, along with the detailed signaling pathways and experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working on IBAT inhibitors and novel therapies for hypercholesterolemia and other metabolic disorders. The well-defined mechanism of action and the significant lipid-lowering effects of compounds like this compound underscore the therapeutic potential of targeting IBAT for the management of cardiovascular and liver diseases.

References

The Impact of 264W94 on Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound 264W94 and its significant impact on bile acid homeostasis. This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). Its mechanism of action does not involve direct interaction with the nuclear farnesoid X receptor (FXR) or the membrane-bound G protein-coupled receptor 5 (TGR5). Instead, this compound modulates bile acid signaling indirectly by altering the enterohepatic circulation of bile acids. This guide summarizes the available quantitative data on its activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic compound designed to specifically inhibit the Ileal Bile Acid Transporter (IBAT), a protein crucial for the reabsorption of bile acids in the terminal ileum[1][2][3]. By blocking this transporter, this compound effectively disrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids[4]. This interruption triggers a cascade of physiological responses aimed at restoring bile acid balance, thereby impacting lipid and glucose metabolism.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of IBAT[1]. This leads to two major downstream effects:

-

Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver relieves the negative feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This results in a compensatory upregulation of CYP7A1 activity and increased conversion of cholesterol into new bile acids.

-

Enhanced Colonic Bile Acid Concentration: The unabsorbed bile acids transit to the colon, leading to a significant increase in their luminal concentration. This elevated concentration of bile acids in the colon can then activate local signaling pathways, most notably through the TGR5 receptor, which is highly expressed in the colon.

It is important to note that studies suggest this compound does not directly activate FXR. Its effects on FXR-regulated pathways are secondary to the alterations in the bile acid pool.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound and comparative compounds.

Table 1: In Vitro Inhibitory Activity of this compound on IBAT

| Species | Assay System | Parameter | Value (µM) | Reference |

| Rat | Brush Border Membrane Vesicles | IC50 | 0.24 | |

| Monkey | Brush Border Membrane Vesicles | IC50 | 0.41 | |

| Human | CHO Cells expressing human IBAT | Ki | 0.2 |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Parameter | Dose | Effect | Reference |

| Rats/Mice | In vivo | ED30 (TC analog absorption) | 0.02 mg/kg bid | - | |

| Rats | In vivo | Peak inhibition of TC analog absorption | 0.1 mg/kg | 97% | |

| Rats | Diet-induced hypercholesterolemia | Reduction in LDL+VLDL cholesterol | 0.03-1.0 mg/kg bid | Up to 61% | |

| Rats | In vivo | Induction of CYP7A1 activity | - | 4-fold | |

| ZDF Rats | In vivo | Increase in fecal bile acids | - | Up to 6.5-fold | |

| ZDF Rats | In vivo | Increase in plasma total GLP-1 | 1 and 10 mg/kg | Up to 50% |

Table 3: Activity of Comparative FXR and TGR5 Agonists

| Compound | Target | Parameter | Value | Reference |

| GW4064 | FXR | EC50 | 65 nM | |

| INT-777 | TGR5 | - | Potent and selective agonist |

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis and its Regulation

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol primarily occurs in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. The classical pathway, initiated by CYP7A1, is the major pathway and is subject to tight regulation.

Figure 1: Overview of the major bile acid synthesis pathways.

Impact of this compound on Enterohepatic Circulation and Downstream Signaling

This compound's inhibition of IBAT in the terminal ileum disrupts the normal enterohepatic circulation of bile acids. This leads to increased bile acid synthesis in the liver and elevated bile acid concentrations in the colon, which in turn activates TGR5 signaling in L-cells, promoting GLP-1 secretion.

Figure 2: Mechanism of action of this compound on bile acid circulation.

FXR and TGR5 Signaling Pathways

While this compound does not directly activate FXR, understanding FXR signaling is crucial in the context of bile acid homeostasis. Bile acids are the natural ligands for FXR. TGR5 is activated by bile acids in the colon, a process enhanced by this compound.

Figure 3: Simplified FXR and TGR5 signaling pathways.

Experimental Protocols

In Vitro IBAT Inhibition Assay (Brush Border Membrane Vesicles)

This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound on the sodium-dependent uptake of radiolabeled taurocholic acid into brush border membrane vesicles (BBMVs) isolated from the rat or monkey ileum.

1. Isolation of BBMVs:

- Harvest the distal ileum from rats or monkeys.

- Isolate BBMVs using a magnesium precipitation method.

- Resuspend the final vesicle pellet in a suitable buffer (e.g., 300 mM mannitol, 10 mM HEPES-Tris, pH 7.4) and determine protein concentration.

2. Uptake Assay:

- Pre-incubate BBMVs (typically 50-100 µg of protein) at 25°C.

- Prepare reaction mixtures containing various concentrations of the test compound (e.g., this compound) and a fixed concentration of [3H]taurocholic acid (e.g., 10 µM) in an uptake buffer containing an inwardly directed Na+ gradient (e.g., 100 mM NaCl, 100 mM mannitol, 10 mM HEPES-Tris, pH 7.4).

- Initiate the uptake by adding the BBMV suspension to the reaction mixture.

- After a short incubation period (e.g., 1 minute), stop the reaction by adding a large volume of ice-cold stop buffer (e.g., 150 mM KCl, 10 mM HEPES-Tris, pH 7.4).

- Rapidly filter the mixture through a 0.45 µm filter and wash with ice-cold stop buffer to remove external radioactivity.

- Quantify the radioactivity retained on the filter by liquid scintillation counting.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) uptake.

- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

start [shape=ellipse, label="Start"];

isolate_bbmv [label="Isolate Brush Border\nMembrane Vesicles (BBMVs)\nfrom Ileum"];

pre_incubate [label="Pre-incubate BBMVs"];

prepare_rxn [label="Prepare Reaction Mixture:\n- [3H]Taurocholic Acid\n- Test Compound (e.g., this compound)\n- Na+ Gradient Buffer"];

initiate_uptake [label="Initiate Uptake"];

stop_reaction [label="Stop Reaction with\nIce-Cold Buffer"];

filter_wash [label="Filter and Wash"];

quantify [label="Quantify Radioactivity"];

analyze [label="Calculate % Inhibition\nand IC50"];

end [shape=ellipse, label="End"];

start -> isolate_bbmv;

isolate_bbmv -> pre_incubate;

pre_incubate -> initiate_uptake;

prepare_rxn -> initiate_uptake;

initiate_uptake -> stop_reaction;

stop_reaction -> filter_wash;

filter_wash -> quantify;

quantify -> analyze;

analyze -> end;

}

Figure 4: Workflow for an in vitro IBAT inhibition assay.

Measurement of Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity

This protocol outlines a method to measure the activity of CYP7A1 in liver microsomes, which is a key indicator of the rate of bile acid synthesis.

1. Preparation of Liver Microsomes:

- Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., phosphate buffer with EDTA and DTT).

- Perform differential centrifugation to isolate the microsomal fraction.

- Resuspend the microsomal pellet and determine the protein concentration.

2. Enzyme Assay:

- Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg protein), buffer (e.g., potassium phosphate, pH 7.4), and cofactors (e.g., NADPH generating system).

- Pre-incubate the mixture at 37°C.

- Start the reaction by adding the substrate, endogenous microsomal cholesterol.

- Incubate for a defined period (e.g., 20-30 minutes) at 37°C with shaking.

- Stop the reaction by adding a solvent like ethanol.

3. Product Extraction and Quantification:

- Add an internal standard (e.g., 5α-cholestane-3β,7β-diol).

- Extract the lipids from the reaction mixture.

- Separate the product, 7α-hydroxycholesterol, from the substrate and other lipids using solid-phase extraction (e.g., silica cartridge) or thin-layer chromatography.

- Derivatize the sample (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis.

- Quantify the mass of 7α-hydroxycholesterol by selected-ion monitoring (SIM) in GC-MS, relative to the internal standard.

Quantification of Fecal Bile Acids

This protocol describes a general method for the extraction and quantification of bile acids from fecal samples.

1. Sample Preparation:

- Homogenize a weighed amount of wet or lyophilized feces.

2. Extraction:

- Extract bile acids from the fecal homogenate using an organic solvent, often under alkaline conditions (e.g., ethanol with NaOH).

- Alternatively, a simple extraction with an ammonium-ethanol aqueous solution can be used.

- Add a suite of deuterated internal standards to the sample prior to extraction to correct for extraction efficiency and matrix effects.

- Centrifuge the mixture and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Pass the crude extract through a C18 SPE cartridge to remove interfering substances.

- Elute the bile acids with a suitable solvent (e.g., methanol).

4. Quantification by LC-MS/MS:

- Analyze the final extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Separate the different bile acid species using a C18 reversed-phase column.

- Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode.

- Calculate the concentration of each bile acid based on the response ratio to its corresponding deuterated internal standard.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that significantly impacts bile acid homeostasis through a well-defined mechanism of IBAT inhibition. Its effects are primarily indirect, leading to a compensatory increase in bile acid synthesis and enhanced activation of colonic TGR5. This guide provides a comprehensive overview of its quantitative effects, the experimental methodologies for its evaluation, and the underlying biological pathways. This information is intended to support further research and development in the field of bile acid modulation for the treatment of metabolic and cholestatic diseases.

References

- 1. Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial In Vitro Efficacy of 264W94: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of 264W94, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). The content herein is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Inhibition of Bile Acid Transport

The in vitro potency of this compound has been evaluated across multiple preclinical models. The compound demonstrates competitive inhibition of the sodium-dependent uptake of taurocholic acid, a primary bile acid. The key quantitative metrics from these initial studies are summarized in the table below.

| Parameter | Test System | Substrate | Value | Reference |

| IC50 | Rat Brush Border Membrane Vesicles | 10 µM [³H]Taurocholic Acid | 0.24 µM | [1][2] |

| IC50 | Monkey Brush Border Membrane Vesicles | 10 µM [³H]Taurocholic Acid | 0.41 µM | [1][2] |

| Ki | Chinese Hamster Ovary (CHO) Cells Expressing Human IBAT | Taurocholic Acid | 0.2 µM | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to determine the efficacy of this compound.

Preparation of Rat Ileal Brush Border Membrane Vesicles (BBMVs)

This protocol outlines the isolation of BBMVs from the rat small intestine, a critical step for the subsequent transport inhibition assays.

-

Animal Preparation and Tissue Collection:

-

Male Sprague-Dawley rats are euthanized in accordance with institutional guidelines.

-

The small intestine is promptly excised, and the distal ileum is identified and isolated.

-

The ileal segment is flushed with ice-cold saline to remove luminal contents.

-

-

Mucosal Scraping and Homogenization:

-

The ileal segment is opened longitudinally, and the mucosal layer is gently scraped off using a glass slide.

-

The collected mucosa is suspended in a homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1).

-

Homogenization is performed using a tissue homogenizer (e.g., Polytron) at a specified speed and duration to disrupt the cells without damaging the brush border membranes.

-

-

Magnesium Precipitation and Centrifugation:

-

The homogenate is subjected to magnesium chloride (MgCl₂) precipitation (typically 10-20 mM final concentration) to aggregate and pellet intracellular organelles and basolateral membranes.

-

The mixture is incubated on ice for 15-20 minutes with gentle stirring.

-

A low-speed centrifugation step (e.g., 3,000 x g for 15 minutes) is performed to pellet the aggregated contaminants.

-

-

Isolation of Brush Border Membranes:

-

The supernatant, enriched with brush border membrane fragments, is collected and subjected to high-speed centrifugation (e.g., 30,000 x g for 30 minutes) to pellet the BBMVs.

-

The resulting pellet is resuspended in a suitable buffer for the transport assay (e.g., a buffer containing mannitol and a pH buffer like HEPES/Tris).

-

-

Vesicle Characterization:

-

The purity of the BBMV preparation is assessed by measuring the enrichment of brush border-specific marker enzymes (e.g., alkaline phosphatase, sucrase) relative to the initial homogenate.

-

Protein concentration of the vesicle suspension is determined using a standard protein assay (e.g., Bradford assay).

-

Sodium-Dependent Taurocholic Acid Uptake Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the transport of taurocholic acid into BBMVs.

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

BBMVs are pre-incubated at the desired temperature (e.g., 25°C or 37°C).

-

-

Incubation:

-

The reaction is initiated by adding the BBMV suspension to an incubation buffer containing a sodium salt (to establish an inward sodium gradient), a radiolabeled substrate ([³H]Taurocholic Acid), and varying concentrations of the inhibitor, this compound.

-

Control wells contain the vehicle solvent in place of the inhibitor.

-

The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

The transport process is rapidly terminated by adding an ice-cold stop solution (e.g., a buffer without sodium) to the reaction mixture.

-

The mixture is then immediately filtered through a membrane filter (e.g., a 0.45 µm nitrocellulose filter) under vacuum to separate the vesicles from the incubation medium.

-

-

Washing and Scintillation Counting:

-

The filters are washed with additional ice-cold stop solution to remove any non-transported radiolabeled substrate.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped within the vesicles on the filter is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The rate of sodium-dependent taurocholate uptake is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the taurocholate uptake, is determined by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro studies of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 264W94 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation of bile acids. This leads to a series of downstream effects, primarily a reduction in serum cholesterol levels, making it a compound of interest for the treatment of hypercholesterolemia. These application notes provide detailed experimental protocols for in vivo studies in rats to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its primary effect by inhibiting IBAT in the distal ileum. This inhibition prevents the reuptake of bile acids, leading to their increased fecal excretion. The depletion of the bile acid pool returning to the liver stimulates the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[1][2] This increased conversion of hepatic cholesterol into new bile acids results in a decrease in intrahepatic cholesterol levels. To compensate, hepatocytes increase the expression of LDL receptors, leading to enhanced clearance of LDL and VLDL cholesterol from the circulation.[1][2]

Furthermore, the increased concentration of bile acids in the colon is believed to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a mechanism that may contribute to improved glucose homeostasis.[3] The regulation of bile acid synthesis is also intricately linked to the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. Inhibition of bile acid reabsorption can modulate FXR signaling in both the liver and the intestine.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rats.

Table 1: In Vivo Efficacy of this compound in Rats

| Parameter | Experimental Model | Dose Range (oral, bid) | Duration | Result | Reference |

| LDL + VLDL Cholesterol Reduction | Diet-Induced Hypercholesterolemia | 0.03 - 1.0 mg/kg | Not Specified | Up to 61% reduction | |

| Hepatic CYP7A1 Activity Induction | Normal Rats | Not Specified | 3 days | 4-fold increase | |

| Inhibition of 75SeHCAT Absorption | Normal Rats | 0.1 mg/kg (single dose) | 4 hours | 97% inhibition | |

| ED30 for 75SeHCAT Absorption | Normal Rats | 0.02 mg/kg | Not Specified | 30% effective dose |

Table 2: In Vitro Potency of this compound

| Parameter | System | Species | Value | Reference |

| IC50 (Taurocholic Acid Uptake) | Brush Border Membrane Vesicles | Rat | 0.24 µM | |

| Ki (vs. Taurocholic Acid) | CHO cells expressing human IBAT | Human | 0.2 µM |

Experimental Protocols

Diet-Induced Hypercholesterolemia Model in Rats

This protocol describes the induction of hypercholesterolemia in rats to create a suitable model for testing the lipid-lowering effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (6-8 weeks old)

-

Standard rodent chow

-

High-cholesterol diet (HCD): Standard chow supplemented with 1-2% cholesterol, 10-20% fat (e.g., lard or coconut oil), and 0.5% cholic acid.

-

Cages with ad libitum access to food and water

-

Animal balance

Procedure:

-

Acclimatize rats for at least one week on standard chow.

-

Record the initial body weight of each rat.

-

Randomly assign rats to a control group (standard chow) and an HCD group.

-

Provide the respective diets to the rats for a period of 6-8 weeks.

-

Monitor body weight and food intake weekly.

-

At the end of the induction period, collect blood samples for baseline lipid profile analysis to confirm the hypercholesterolemic state.

Evaluation of this compound Efficacy in Hypercholesterolemic Rats

This protocol outlines the procedure for administering this compound to hypercholesterolemic rats and assessing its effect on serum lipid levels.

Materials:

-

Hypercholesterolemic rats (from Protocol 1)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes, centrifuge)

Procedure:

-

Randomly divide the hypercholesterolemic rats into a vehicle control group and one or more this compound treatment groups (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).

-

Prepare the dosing solutions of this compound in the chosen vehicle.

-

Administer the vehicle or this compound solution orally (e.g., by gavage) twice daily (bid) for a predetermined period (e.g., 1-4 weeks).

-

Continue to provide the HCD to all groups throughout the treatment period.

-

At the end of the treatment period, collect blood samples for lipid analysis. It is recommended to fast the animals overnight before blood collection.

-

Process the blood to obtain serum or plasma.

Measurement of Serum LDL and VLDL Cholesterol

This protocol describes a method for the determination of LDL and VLDL cholesterol concentrations in rat serum.

Materials:

-

Rat serum samples

-

Precipitating reagent (e.g., phosphotungstic acid/magnesium chloride or heparin/manganese chloride)

-

Cholesterol assay kit (enzymatic colorimetric or fluorometric method)

-

Microplate reader

-

Centrifuge

Procedure:

-

Separation of HDL from LDL and VLDL:

-

To a known volume of serum (e.g., 100 µL), add the precipitating reagent according to the manufacturer's instructions. This will precipitate the LDL and VLDL fractions.

-

Vortex the mixture and incubate at room temperature for 10-15 minutes.

-

Centrifuge at approximately 2000 x g for 10-20 minutes to pellet the precipitated lipoproteins.

-

The supernatant contains the HDL fraction.

-

-

Measurement of Total Cholesterol:

-

Using a separate aliquot of the original serum sample, determine the total cholesterol concentration using a cholesterol assay kit following the manufacturer's protocol.

-

-

Measurement of HDL Cholesterol:

-

Use the supernatant from the precipitation step to determine the HDL cholesterol concentration with the same cholesterol assay kit.

-

-

Calculation of LDL + VLDL Cholesterol:

-

Subtract the HDL cholesterol concentration from the total cholesterol concentration to obtain the combined LDL and VLDL cholesterol level.

-

LDL + VLDL Cholesterol = Total Cholesterol - HDL Cholesterol

-

Assay of Hepatic CYP7A1 Activity

This protocol provides an overview of how to assess the activity of the rate-limiting enzyme in bile acid synthesis.

Materials:

-

Rat liver tissue

-

Homogenization buffer

-

Microsome isolation kit or ultracentrifuge

-

CYP7A1 activity assay kit or reagents for HPLC-based analysis

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

At the end of the in vivo study, euthanize the rats and immediately excise the liver.

-

Wash the liver with ice-cold saline and weigh it.

-

Homogenize a portion of the liver in homogenization buffer.

-

Isolate the microsomal fraction from the liver homogenate, typically by differential centrifugation (ultracentrifugation).

-

Determine the protein concentration of the microsomal fraction.

-

Assay for CYP7A1 activity. A common method involves incubating the microsomes with radiolabeled cholesterol and measuring the formation of 7α-hydroxycholesterol using HPLC with a radiodetector.

-

Alternatively, a non-radioactive method can be used where the product, 7α-hydroxycholesterol, is converted to 7α-hydroxy-4-cholesten-3-one, which can be quantified by HPLC with UV detection.

-

Another approach is to measure the serum levels of 7α-hydroxy-4-cholesten-3-one as a surrogate marker for hepatic CYP7A1 activity.

75SeHCAT Absorption Assay